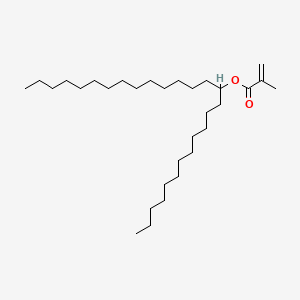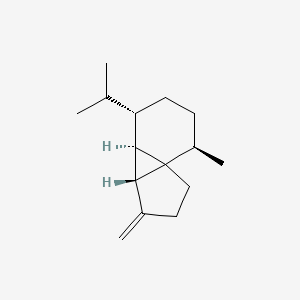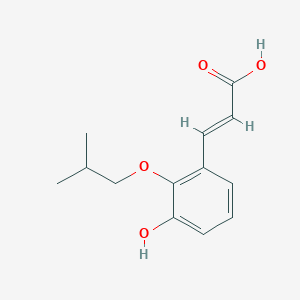
3-Hydroxytricosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxytricosanoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon position It is a derivative of tricosanoic acid, which is a saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytricosanoic acid typically involves the hydroxylation of tricosanoic acid. This can be achieved through various methods, including chemical and enzymatic processes. One common chemical method involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are often more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxytricosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form tricosanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Tricosanoic acid, tricosanone.
Reduction: Tricosanol.
Substitution: Various substituted tricosanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxytricosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxytricosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can affect the structure and function of biological membranes. Additionally, it may act as a substrate or inhibitor for specific enzymes, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxytricosanoic acid: Similar structure but with the hydroxyl group at the second carbon position.
Tricosanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Hydroxytricosanoic acid is unique due to the position of its hydroxyl group, which imparts distinct chemical and biological properties. This makes it more versatile in chemical synthesis and potentially more effective in biological applications compared to its analogs.
Eigenschaften
CAS-Nummer |
122751-64-8 |
|---|---|
Molekularformel |
C23H46O3 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
3-hydroxytricosanoic acid |
InChI |
InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)21-23(25)26/h22,24H,2-21H2,1H3,(H,25,26) |
InChI-Schlüssel |
SSCLZKIBZYXVKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


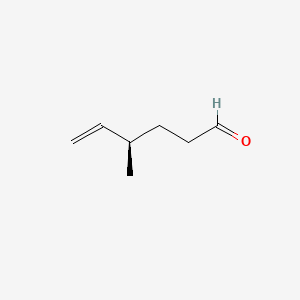
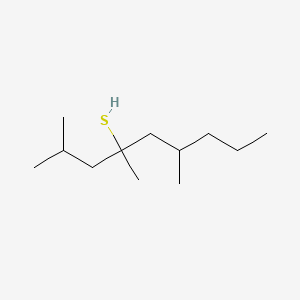

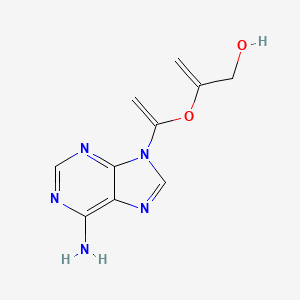
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


